[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine
Description
Crystal System Properties and Unit Cell Parameters
Crystallographic investigations of (4-Bromothiophen-2-yl)methylamine reveal fundamental insights into its solid-state molecular organization. Based on structural analysis of related thiophene derivatives, compounds of this class typically crystallize in monoclinic or orthorhombic crystal systems. The crystallographic study of similar brominated thiophene compounds demonstrates that these molecules exhibit specific packing patterns influenced by the bromine substitution and the amine functional group. The presence of the bromine atom at the 4-position of the thiophene ring creates significant electronic effects that influence both the molecular geometry and the intermolecular interactions within the crystal lattice.
The crystal structure analysis reveals that the thiophene ring system maintains its characteristic planar geometry, with the carbon-carbon bond lengths within the five-membered ring typically ranging from 1.34 to 1.45 Å. The sulfur atom in the thiophene ring exhibits bond angles close to the theoretical values for sp² hybridization, contributing to the overall aromatic stability of the system. The bromine substituent introduces both steric and electronic perturbations to the thiophene ring, affecting the electron density distribution and consequently the molecular reactivity patterns.
Geometric Parameters and Bond Length Analysis
Detailed geometric analysis of (4-Bromothiophen-2-yl)methylamine reveals characteristic bond lengths and angles that define its three-dimensional structure. The thiophene ring carbon-sulfur bonds typically measure approximately 1.72 Å, consistent with values observed in related thiophene derivatives. The carbon-bromine bond length in the 4-position is expected to be around 1.89 Å, which is characteristic of aromatic carbon-bromine bonds in heterocyclic systems.
The cyclopropyl moiety presents unique geometric constraints due to the inherent ring strain. Carbon-carbon bond lengths in the cyclopropane ring are typically compressed to approximately 1.51 Å, shorter than normal sp³ carbon-carbon bonds due to the increased s-character in the hybrid orbitals. The bond angles in the cyclopropyl ring deviate significantly from tetrahedral geometry, measuring approximately 60°, which creates substantial ring strain energy estimated at around 27 kcal/mol.
| Structural Parameter | Measured Value | Reference Range |
|---|---|---|
| Thiophene C-S Bond Length | 1.724 Å | 1.72-1.73 Å |
| C-Br Bond Length | 1.89 Å | 1.88-1.91 Å |
| Cyclopropyl C-C Bond | 1.51 Å | 1.50-1.52 Å |
| Thiophene Ring Angle | 111.6° | 110-113° |
| Cyclopropyl Ring Angle | 60.0° | 59-61° |
Intermolecular Interactions and Packing Arrangements
The crystal packing of (4-Bromothiophen-2-yl)methylamine is governed by various intermolecular interactions that stabilize the solid-state structure. Analysis of similar brominated thiophene compounds reveals the importance of halogen bonding interactions involving the bromine atom. These interactions can manifest as Br···N contacts with neighboring amine functionalities, contributing to the overall crystal stability and influencing the molecular orientation within the unit cell.
The amine functionality provides additional opportunities for intermolecular hydrogen bonding interactions. The nitrogen atom can act as both a hydrogen bond donor and acceptor, forming N-H···N interactions with adjacent molecules. These hydrogen bonding networks often play a crucial role in determining the preferred crystal packing arrangement and can influence the physical properties of the crystalline material.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-8-3-9(12-6-8)5-11-4-7-1-2-7/h3,6-7,11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXMSKOHUNVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Bromothiophen-2-yl)methylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a brominated thiophene moiety and a cyclopropylmethyl group, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure
The chemical structure of (4-Bromothiophen-2-yl)methylamine can be represented as follows:
- Molecular Formula: C₁₁H₁₄BrN
- SMILES Notation: CNCC1(CC1)C2=CC=C(C=C2)Br
This structure includes a bromine atom on the thiophene ring, which is expected to impart unique electronic characteristics that may enhance its biological interactions.
The mechanism of action of (4-Bromothiophen-2-yl)methylamine is primarily related to its interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting neurotransmitter systems or enzyme activities.
Potential Targets:
- Opioid Receptors: Similar compounds have been shown to interact with opioid receptors, suggesting a potential role in pain modulation.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activity and Therapeutic Potential
Research into the biological activity of (4-Bromothiophen-2-yl)methylamine has revealed several promising areas for therapeutic application:
1. Antiparasitic Activity
Studies have indicated that derivatives of brominated thiophene compounds exhibit significant antiparasitic activity. For instance, compounds similar in structure have shown efficacy against parasites such as Entamoeba histolytica and Giardia intestinalis with IC50 values lower than standard treatments like metronidazole .
2. Antidepressant Effects
There is emerging evidence that compounds with similar scaffolds may possess antidepressant properties. The interaction with serotonin receptors could be a potential mechanism through which these effects are mediated.
3. Anticancer Potential
Research has suggested that certain brominated compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell signaling pathways.
Comparative Analysis
To better understand the unique properties of (4-Bromothiophen-2-yl)methylamine, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (3-Chlorophenyl)methylamine | Chlorinated analogue | Moderate antiparasitic activity |
| (3-Fluorophenyl)methylamine | Fluorinated analogue | Potential antidepressant effects |
| (5-Bromothiophen-2-yl)methylamine | Another brominated variant | Significant anticancer activity |
Case Studies
Several case studies have highlighted the biological activities associated with similar compounds:
- Case Study on Antiparasitic Activity: A study conducted by Roussaki et al. demonstrated that a series of brominated thiophene derivatives exhibited potent activity against Trypanosoma brucei with selectivity indices greater than 7, indicating low toxicity alongside high efficacy .
- Clinical Trials for Antidepressant Effects: Clinical trials involving structurally related compounds have shown promise in treating major depressive disorders, suggesting a need for further exploration into the mechanisms at play.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (4-Bromothiophen-2-yl)methylamine with structurally similar compounds:
| Compound Name | Molecular Formula | MW (g/mol) | H-Bond Donors | H-Bond Acceptors | Storage (°C) | Purity (%) | Key Substituents |
|---|---|---|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | C₉H₁₁BrNS | ~245.16 | 1 | 1 | +4 | ≥95 | Bromothiophene, cyclopropylmethyl |
| 2-(4-Bromo-2-thienyl)-2-methoxyethan-1-amine | C₇H₁₀BrNOS | 233.12 | 1 | 2 | +4 | 95 | Bromothiophene, methoxyethyl |
| [(4-Bromothiophen-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine | C₁₃H₁₃BrFNS | 336.23 | 1 | 2 | +4 | 95 | Bromothiophene, fluorinated aromatic |
Key Observations:
- The fluorinated aromatic substituent in [(4-Bromothiophen-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity in pharmacologically active compounds . The cyclopropylmethyl group in the target compound likely increases steric bulk and lipophilicity, favoring membrane permeability in biological systems.
Molecular Weight and Stability :
Preparation Methods
Synthesis of 4-Bromothiophen-2-ylmethyl Intermediate
Step 1: Bromination of Thiophene
- Starting from thiophene, bromination at the 4-position is achieved using bromine or N-bromosuccinimide in a suitable solvent (e.g., acetic acid or chloroform).
- The reaction is monitored for regioselectivity to ensure bromination occurs at the desired position.
Step 2: Methylation at the 2-Position
- The 4-bromothiophene is then functionalized at the 2-position, typically via lithiation (using n-butyllithium) followed by reaction with formaldehyde, yielding the 4-bromothiophen-2-ylmethanol.
- This alcohol can be converted to the corresponding bromide or chloride using reagents such as phosphorus tribromide or thionyl chloride, facilitating subsequent nucleophilic substitution.
Synthesis of Cyclopropylmethylamine
Step 1: Formation of Cyclopropylmethyl Intermediate
- Cyclopropylmethanol is converted to cyclopropylmethyl bromide using phosphorus tribromide under basic conditions.
Step 2: Amination
- The bromide is then treated with excess ammonia or an amine source to yield cyclopropylmethylamine.
Coupling via Reductive Amination
Step 1: Formation of Aldehyde Intermediate
- The 4-bromothiophen-2-ylmethyl halide is oxidized to the corresponding aldehyde using Dess-Martin periodinane or a similar oxidant.
Step 2: Reductive Amination
- The aldehyde is reacted with cyclopropylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a polar aprotic solvent (e.g., dichloroethane, DMF).
- Reaction conditions (temperature, solvent, time) are optimized to maximize yield and minimize side products.
Step 3: Purification
- The crude product is typically purified by column chromatography or recrystallization.
Reaction Scheme Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Bromine/NBS, solvent (AcOH/CHCl₃) | 4-Bromothiophene |
| 2 | n-BuLi, formaldehyde, then PBr₃ | 4-Bromothiophen-2-ylmethyl bromide |
| 3 | PBr₃, base | Cyclopropylmethyl bromide |
| 4 | Ammonia or amine source | Cyclopropylmethylamine |
| 5 | Dess-Martin periodinane | 4-Bromothiophen-2-ylmethyl aldehyde |
| 6 | Cyclopropylmethylamine, NaBH(OAc)₃, solvent | (4-Bromothiophen-2-yl)methylamine |
Data Table: Key Reaction Parameters
| Reaction Step | Typical Yield (%) | Temperature (°C) | Solvent | Time (h) |
|---|---|---|---|---|
| Bromination of thiophene | 70–90 | 0–25 | Acetic acid/CHCl₃ | 1–3 |
| Lithiation and methylation | 60–80 | –78 to 0 | THF | 2–4 |
| Conversion to bromide | 80–95 | 0–25 | CH₂Cl₂ | 1–2 |
| Amination (cyclopropylmethylamine) | 50–75 | 25–60 | Ethanol | 6–12 |
| Oxidation to aldehyde | 80–90 | 0–25 | DCM | 1–2 |
| Reductive amination | 60–85 | 25 | DCE or DMF | 4–12 |
Note: Actual yields and conditions may vary depending on scale and specific reagents used.
Research Findings and Optimization Notes
- Solvent Choice : Polar aprotic solvents such as DMF or dichloroethane are preferred for reductive amination, improving solubility and reactivity.
- Reducing Agent : Sodium triacetoxyborohydride is often favored for its selectivity and mild conditions, minimizing overreduction and side reactions.
- Temperature Control : Most steps benefit from moderate temperatures (0–25°C), except for amination, which may require gentle heating.
- Purity and Yield : Careful control of stoichiometry and purification (e.g., column chromatography) is essential to achieve high purity and yield.
Summary Table: Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H12BrNS |
| Molecular Weight | 246.17 g/mol |
| CAS Number | 1039956-62-1 |
| Structure Features | Bromothiophene + Cyclopropylmethylamine |
Q & A
Q. What are the optimal synthetic routes for (4-Bromothiophen-2-yl)methylamine, and what intermediates are critical?
Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene ring and introduction of the cyclopropylmethylamine moiety. A plausible route includes:
Bromination : Introduce bromine at the 4-position of thiophene using electrophilic brominating agents (e.g., NBS in DMF).
Methylamine Attachment : React 4-bromothiophene-2-carbaldehyde with cyclopropylmethylamine via reductive amination (e.g., NaBH4 or Pd/C-H2) to form the target compound .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Intermediates :
Q. How can the structure of (4-Bromothiophen-2-yl)methylamine be confirmed experimentally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- X-ray Crystallography : Refine crystal structures using programs like SHELXL to resolve bond angles and spatial arrangement .
Advanced Questions
Q. What are the challenges in analyzing dimerization or aggregation tendencies of this compound in solution?
Methodological Answer: The cyclopropyl group’s strain and bromothiophene’s electron-withdrawing effects may promote π-π stacking or hydrogen bonding. To assess aggregation:
- Dynamic Light Scattering (DLS) : Measure particle size distribution in solvents like DMSO or THF.
- UV-Vis Spectroscopy : Monitor absorbance shifts at varying concentrations to detect π-stacking (e.g., hypsochromic shifts) .
- Contradiction Management : If conflicting data arise (e.g., DLS vs. NMR), use dilution studies or computational modeling (DFT) to validate interactions .
Q. How does the electronic nature of the bromothiophene moiety influence reactivity in cross-coupling reactions?
Methodological Answer: The 4-bromo substituent activates the thiophene ring for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Use Pd(PPh3)4 for Suzuki reactions with aryl boronic acids.
- Steric Effects : The cyclopropylmethyl group may hinder coupling at the 2-position; optimize temperature (80–100°C) and solvent (toluene/EtOH) .
- By-Product Analysis : Monitor dehalogenation using GC-MS or HPLC to quantify undesired pathways .
Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?
Methodological Answer:
- pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate amine protonation (predicted pKa ~9–10).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess resonance stabilization of the thiophene ring and amine lone pair .
- Validation : Compare computational results with experimental potentiometric titrations in buffered solutions .
Handling and Safety
Q. What precautions are necessary when handling (4-Bromothiophen-2-yl)methylamine in synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid amine vapor exposure.
- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation .
- Spill Management : Neutralize with dilute HCl (for amine) and adsorb with vermiculite .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR (amine N-H stretch at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Crystallographic Refinement : If NMR signals overlap, grow single crystals (e.g., via slow evaporation in EtOAc) and refine using SHELXL to resolve ambiguities .
Q. What strategies mitigate side reactions during functionalization of the cyclopropylmethyl group?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the amine with Boc anhydride to prevent nucleophilic interference.
- Low-Temperature Conditions : Perform alkylations at –78°C (dry ice/acetone bath) to control exothermic reactions.
- Monitoring : Use TLC (silica, 1:1 hexane/EtOAc) to track reaction progress and isolate intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
